ADRA1D receptor antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ADRA1D receptor antagonist 1 is a potent, selective, and orally active antagonist of the alpha-1D adrenergic receptor. This compound has a high affinity for the alpha-1D adrenergic receptor, with a dissociation constant (Ki) of 1.6 nM . It is primarily used in scientific research to study the physiological and pharmacological roles of the alpha-1D adrenergic receptor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ADRA1D receptor antagonist 1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds often involve:
Formation of the core structure: This typically involves the use of organic synthesis techniques such as nucleophilic substitution, condensation reactions, and cyclization.
Functional group modifications: Introduction of specific functional groups to enhance the compound’s affinity and selectivity for the alpha-1D adrenergic receptor.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and adhering to regulatory standards for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
ADRA1D receptor antagonist 1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s activity.
Substitution: Replacement of one functional group with another, which can be used to create analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs.
Scientific Research Applications
ADRA1D receptor antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used to study the chemical properties and reactivity of alpha-1D adrenergic receptor antagonists.
Biology: Employed in research on the physiological roles of the alpha-1D adrenergic receptor in various tissues and organs.
Industry: Utilized in the development of new pharmaceuticals targeting the alpha-1D adrenergic receptor.
Mechanism of Action
ADRA1D receptor antagonist 1 exerts its effects by binding to the alpha-1D adrenergic receptor, a member of the G protein-coupled receptor family . This binding inhibits the receptor’s interaction with its endogenous ligands, norepinephrine and epinephrine, thereby blocking the downstream signaling pathways. The primary molecular targets and pathways involved include:
Gq/11 proteins: Activation of these proteins leads to the activation of phospholipase C, which increases the production of inositol trisphosphate and diacylglycerol.
Calcium signaling: The increase in inositol trisphosphate results in the release of calcium ions from intracellular stores, which plays a crucial role in various cellular processes.
Comparison with Similar Compounds
ADRA1D receptor antagonist 1 is unique in its high selectivity and potency for the alpha-1D adrenergic receptor. Similar compounds include:
Prazosin: A non-selective alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Tamsulosin: A selective alpha-1A adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Alfuzosin: Another alpha-1 adrenergic receptor antagonist used for similar indications as tamsulosin.
These compounds differ in their selectivity for the various alpha-1 adrenergic receptor subtypes, which influences their pharmacological profiles and therapeutic applications.
Properties
Molecular Formula |
C15H14Cl2N4O |
---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H13ClN4O.ClH/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21;/h2-6,8-9,18H,1H3,(H2,19,21);1H/t9-;/m1./s1 |
InChI Key |
XUCZRJDRBBJCTE-SBSPUUFOSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl.Cl |
Canonical SMILES |
CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.